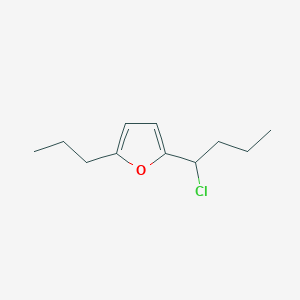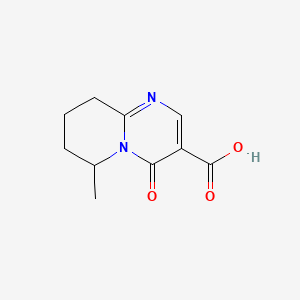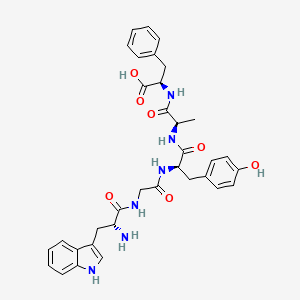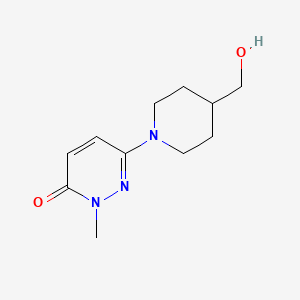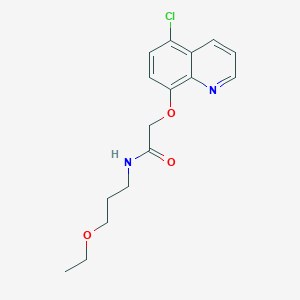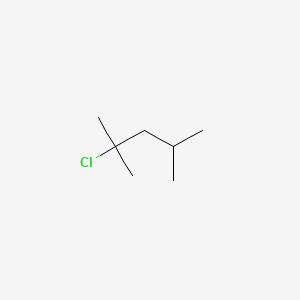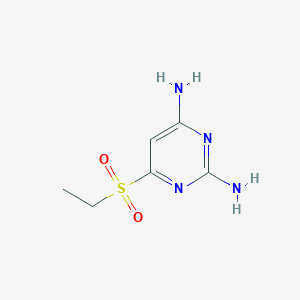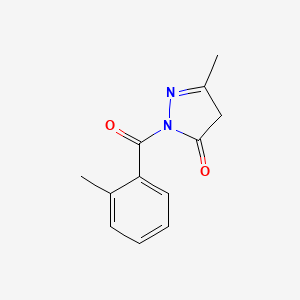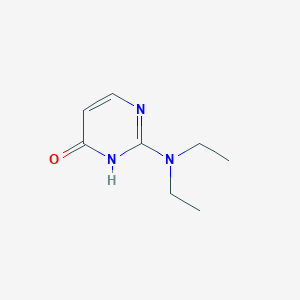
2-(Diethylamino)pyrimidin-4(1H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(Diethylamino)pyrimidin-4(1H)-one is a heterocyclic compound that features a pyrimidine ring substituted with a diethylamino group at the 2-position and a keto group at the 4-position
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Diethylamino)pyrimidin-4(1H)-one typically involves the reaction of diethylamine with a suitable pyrimidine precursor. One common method involves the cyclocondensation of 2-amino-4,6-dichloropyrimidine with diethylamine under reflux conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the product is isolated by crystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, green chemistry approaches, such as microwave-assisted synthesis, can be employed to reduce the environmental impact of the production process .
化学反应分析
Types of Reactions
2-(Diethylamino)pyrimidin-4(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group.
Substitution: The diethylamino group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines, thiols, or alcohols can be used in substitution reactions, often in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Formation of N-oxides.
Reduction: Formation of 2-(Diethylamino)pyrimidin-4-ol.
Substitution: Formation of various substituted pyrimidin-4-ones depending on the nucleophile used.
科学研究应用
2-(Diethylamino)pyrimidin-4(1H)-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer activities.
Industry: Utilized in the development of novel materials with specific electronic or optical properties.
作用机制
The mechanism of action of 2-(Diethylamino)pyrimidin-4(1H)-one depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain kinases or proteases, leading to therapeutic effects such as reduced cell proliferation or enhanced apoptosis in cancer cells .
相似化合物的比较
Similar Compounds
2-Aminopyrimidin-4(1H)-one: Lacks the diethylamino group, which may result in different chemical reactivity and biological activity.
2-(Dimethylamino)pyrimidin-4(1H)-one: Similar structure but with dimethylamino instead of diethylamino, potentially affecting its steric and electronic properties.
2-(Pyrrolidin-1-yl)pyrimidin-4(1H)-one: Contains a pyrrolidine ring instead of the diethylamino group, which may alter its interaction with biological targets.
Uniqueness
2-(Diethylamino)pyrimidin-4(1H)-one is unique due to the presence of the diethylamino group, which can influence its solubility, reactivity, and interaction with biological molecules. This structural feature may enhance its potential as a versatile building block in synthetic chemistry and its efficacy in various biological applications .
属性
CAS 编号 |
55042-56-3 |
|---|---|
分子式 |
C8H13N3O |
分子量 |
167.21 g/mol |
IUPAC 名称 |
2-(diethylamino)-1H-pyrimidin-6-one |
InChI |
InChI=1S/C8H13N3O/c1-3-11(4-2)8-9-6-5-7(12)10-8/h5-6H,3-4H2,1-2H3,(H,9,10,12) |
InChI 键 |
ZRVKDGHDCOMYDX-UHFFFAOYSA-N |
规范 SMILES |
CCN(CC)C1=NC=CC(=O)N1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Imidazo[1,2-a]pyrazin-8-amine, 3-(2,4-difluorophenyl)-N-methyl-](/img/structure/B15212944.png)
![2,2'-[(4-Bromophenyl)methylene]bis(5-tert-butylfuran)](/img/structure/B15212948.png)
![2-Methyl-4-oxooctahydro-2H-pyrido[1,2-a]pyrimidin-9-yl acetate](/img/structure/B15212954.png)
